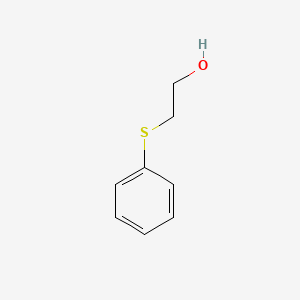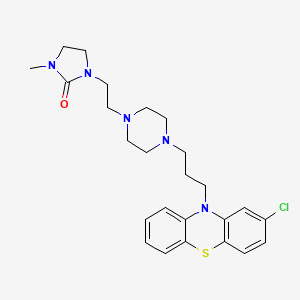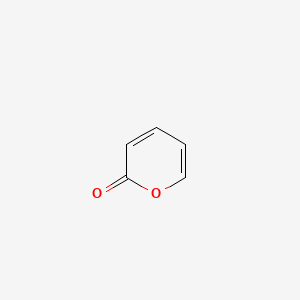
3-フェニル酪酸
概要
説明
3-フェニル酪酸は、分子式C₁₀H₁₂O₂を持つ有機化合物です。これは、3位にフェニル基で置換された酪酸であるモノカルボン酸です。 この化合物は、β-フェニル-n-酪酸、ベンゼンプロパン酸、β-メチルなど、他の名前でも知られています .
合成経路と反応条件:
還元法: 一つの方法は、亜鉛アマルガムを用いて3-ベンゾイルアミノプロピオン酸を4-フェニル-1-酪酸に還元することです.
フリーデル・クラフツ反応: 別の方法は、ルイス酸性条件下でベンゼンと4-ブロモ-1-ブチレートをフリーデル・クラフツ反応させて4-フェニル-1-ブチレートを得、その後加水分解して4-フェニル-1-酪酸を得る方法です.
触媒反応: ベンゼンは、トリクロロアルミニウムの触媒作用下でブチロラクトンと反応して4-フェニル-1-酪酸を生成します.
工業生産方法: 3-フェニル酪酸の工業生産は、通常、工業グレードのフェニル酪酸をアルコール溶媒と触媒を用いて精製することにより行われます。 精製されたフェニル酪酸は、次にナトリウム試薬と反応させてフェニル酪酸ナトリウムを得ます .
反応の種類:
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 亜鉛アマルガムなどの還元剤が使用されます。
主要な製品:
酸化: 様々な酸化代謝物。
還元: 4-フェニル-1-酪酸。
置換: ベンジルブロミドなどの置換誘導体.
科学的研究の応用
3-フェニル酪酸は、科学研究においていくつかの応用があります。
作用機序
3-フェニル酪酸は、いくつかのメカニズムを通じてその効果を発揮します。
アンモニアスカベンジャー: これは、尿素サイクル異常の管理に役立つ、アンモニアスカベンジャーとして作用します.
ケミカルシャペロン: これは、タンパク質の折り畳みを支援し、細胞ストレスを軽減する、ケミカルシャペロンとして機能します.
ヒストン脱アセチル化酵素阻害剤: これは、ヒストン脱アセチル化酵素を阻害し、癌細胞の増殖停止とアポトーシスにつながる可能性があります.
類似化合物:
- 4-フェニル酪酸
- 2-フェニルプロピオン酸
- フェニル酢酸
- 3-フェニル乳酸
- α-メチルヒドロケイヒ酸
比較: 3-フェニル酪酸は、その独特の置換パターンと、アンモニアスカベンジャーとヒストン脱アセチル化酵素阻害剤としての働きにより、独特のものです。 これは、代謝性疾患の治療と潜在的な癌治療において特に有用な医療用途となっています .
生化学分析
Biochemical Properties
3-Phenylbutyric acid plays a significant role in biochemical reactions, particularly in the context of metabolic and cellular processes. It interacts with several enzymes and proteins, influencing their activity. For instance, 3-Phenylbutyric acid is known to act as a histone deacetylase inhibitor, which affects gene expression by altering the acetylation status of histones . Additionally, it serves as a chemical chaperone, aiding in the proper folding of proteins and preventing misfolding and aggregation . These interactions highlight the compound’s multifaceted role in cellular biochemistry.
Cellular Effects
The effects of 3-Phenylbutyric acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Phenylbutyric acid can modulate the unfolded protein response (UPR) pathway, which is crucial for maintaining cellular homeostasis under stress conditions . It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines . Furthermore, 3-Phenylbutyric acid has been reported to induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, 3-Phenylbutyric acid exerts its effects through several mechanisms. It binds to and inhibits histone deacetylases, leading to increased acetylation of histones and subsequent changes in gene expression . This inhibition can result in the activation of tumor suppressor genes and the suppression of oncogenes. Additionally, 3-Phenylbutyric acid acts as a chemical chaperone, stabilizing protein conformation and preventing aggregation . It also facilitates the excretion of toxic ammonia by conjugating with glutamine to form phenylacetylglutamine, which is then excreted in the urine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylbutyric acid have been observed to change over time. The compound is relatively stable under standard conditions, but its efficacy can diminish with prolonged exposure to light and air . Long-term studies have shown that 3-Phenylbutyric acid can maintain its biochemical activity for extended periods, although some degradation may occur . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged modulation of gene expression and protein folding .
Dosage Effects in Animal Models
The effects of 3-Phenylbutyric acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and improving metabolic function . At higher doses, 3-Phenylbutyric acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
3-Phenylbutyric acid is involved in several metabolic pathways. It is primarily metabolized in the liver and kidneys through beta-oxidation to form phenylacetate . Phenylacetate is then conjugated with glutamine to produce phenylacetylglutamine, which is excreted in the urine . This metabolic pathway highlights the compound’s role in detoxification processes, particularly in the context of ammonia excretion .
Transport and Distribution
The transport and distribution of 3-Phenylbutyric acid within cells and tissues involve various transporters and binding proteins. The compound is absorbed in the intestines and transported to the liver, where it undergoes metabolism . It is then distributed to other tissues, including the kidneys and brain . The presence of specific transporters facilitates the compound’s uptake and distribution, ensuring its availability for biochemical reactions .
Subcellular Localization
3-Phenylbutyric acid exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . Post-translational modifications, such as acetylation, can direct 3-Phenylbutyric acid to specific cellular compartments, enhancing its efficacy in modulating gene expression and protein folding . This subcellular localization is crucial for the compound’s role in maintaining cellular homeostasis and preventing disease progression.
類似化合物との比較
- 4-Phenylbutyric acid
- 2-Phenylpropionic acid
- Phenylacetic acid
- 3-Phenyllactic acid
- α-Methylhydrocinnamic acid
Comparison: 3-Phenylbutyric acid is unique due to its specific substitution pattern and its ability to act as an ammonia scavenger and histone deacetylase inhibitor. This makes it particularly useful in medical applications for treating metabolic disorders and potential cancer therapies .
特性
IUPAC Name |
3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863421 | |
| Record name | 3-Phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Phenylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4593-90-2, 772-17-8 | |
| Record name | 3-Phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4593-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC67346 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39 - 37 °C | |
| Record name | 3-Phenylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3-Phenylbutyric acid is C10H12O2, and its molecular weight is 164.20 g/mol.
A: Yes, [] reports 13C NMR spectral assignments for 3-Phenylbutyric acid, providing valuable insights into its structure.
ANone: Yes, 3-Phenylbutyric acid possesses a chiral center, resulting in two enantiomers: (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid.
A: Research on the bacterium Rhodococcus rhodochrous PB1 demonstrates enantioselective metabolism, with only the (R)-enantiomer supporting bacterial growth. [] Interestingly, the (S)-enantiomer undergoes cometabolic transformation in the presence of the (R)-enantiomer. [] This highlights the significance of chirality in biological systems and potential applications.
A: Studies using Pseudomonas sp. reveal two distinct degradation pathways for 3-Phenylbutyric acid. [] One involves initial oxidation of the benzene ring, leading to the formation of 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB) and its subsequent meta-cleavage product. [] The other pathway involves initial oxidation of the side chain. []
ANone: Research on Trichosporon asahii B1 biofilms identifies several metabolites during 3-Phenylbutyric acid degradation, including:
- Acetophenone []
- Benzoic acid []
- 2,3-Dihydroxybenzoic acid []
- β-Methylcinnamic acid []
- 2-Phenylpropionic acid []
- 5-Phenylhexanoic acid []
A: Several synthetic routes have been explored for 3-Phenylbutyric acid. One method utilizes the reaction of benzaldehyde and ethyl acetoacetate to obtain 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester, which is subsequently converted to 3-Phenylbutyric acid through a series of steps. []
A: Yes, enantioselective synthesis of (S,S)-2-Amino-3-phenylbutyric acid has been achieved. [] Additionally, lipase-catalyzed kinetic resolution has been explored for separating the enantiomers. [] One study successfully achieved the resolution of 3-Phenylbutyric acid using lipase from Burkholderia cepacia (Chirazyme L1). []
ANone: Research highlights the potential of 3-Phenylbutyric acid derivatives in various fields:
- Analgesics: Synthesis of 1-Phenyl-2-thiobarbituric acid derivatives, structurally related to 3-Phenylbutyric acid, has been investigated for potential analgesic activity. []
- Pesticides: Ar-todomatuic acid, a derivative of 3-Phenylbutyric acid, exhibits juvenile hormone activity and holds promise as a third-generation pesticide. []
ANone: Future research could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)











